molecular formula C10H12ClNO2 B177585 Methyl isoindoline-4-carboxylate hydrochloride CAS No. 127168-90-5

Methyl isoindoline-4-carboxylate hydrochloride

Cat. No. B177585
M. Wt: 213.66 g/mol
InChI Key: ZEOILCADGXBXQW-UHFFFAOYSA-N
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Description

“Methyl isoindoline-4-carboxylate hydrochloride” is a chemical compound with the formula C₁₀H₁₂ClNO₂. It is a white crystalline solid that is soluble in water and methanol . It has a molecular weight of 213.66 .


Synthesis Analysis

This compound is a useful synthetic intermediate in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . It is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives for the treatment of various disorders .


Molecular Structure Analysis

The molecular structure of “Methyl isoindoline-4-carboxylate hydrochloride” is characterized by an isoindoline ring, a carboxylate group, and a methyl group.


Physical And Chemical Properties Analysis

“Methyl isoindoline-4-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 213.66 . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Neuroprotection and Neurodegeneration

Compounds structurally related to Methyl Isoindoline-4-Carboxylate Hydrochloride have been studied for their neuroprotective properties. For example, Tetrahydroisoquinolines, sharing a similar heterocyclic core with Methyl Isoindoline-4-Carboxylate, have shown potential in neuroprotection and the treatment of neurodegenerative diseases. These compounds are investigated for their ability to modulate neurotransmitter systems and protect neural cells from damage, potentially offering therapeutic avenues for conditions like Parkinson's disease and stroke (Karsy et al., 2017; Singh & Shah, 2017).

Antimicrobial and Antitumor Applications

The structural framework of Methyl Isoindoline-4-Carboxylate Hydrochloride is found in various bioactive molecules, including those with antimicrobial and antitumor activities. Research on Tetrahydroisoquinolines and related compounds has demonstrated their efficacy in combating microbial infections and tumor growth, suggesting that derivatives of Methyl Isoindoline-4-Carboxylate Hydrochloride could be synthesized and explored for similar bioactivities (Singh & Shah, 2017).

Chemical Synthesis and Catalysis

Compounds with the isoindoline moiety are pivotal in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their applications extend to catalysis, where they participate in various cycloaddition reactions and other transformations, highlighting their versatility and utility in developing novel materials and chemicals (Albano & Aronica, 2017).

Antioxidant Properties

Research on related heterocyclic compounds has revealed significant antioxidant properties, which are critical in combating oxidative stress associated with numerous chronic diseases. By studying the functional groups and reactivity of Methyl Isoindoline-4-Carboxylate Hydrochloride, similar antioxidant capabilities can be hypothesized and explored, potentially contributing to the development of new therapeutic agents (Munteanu & Apetrei, 2021).

Safety And Hazards

“Methyl isoindoline-4-carboxylate hydrochloride” is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOILCADGXBXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600398
Record name Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoindoline-4-carboxylate hydrochloride

CAS RN

127168-90-5
Record name Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester (0.3 g, 1.12 mmol) in dichloromethane (4 ml) at −10° C., was added dropwise α-chloroethyl chloroformate (0.16 ml, 1.46 mmol) and stirred at −10° C. for 30 mins. The solvent was removed by evaporation under reduced pressure and the residue dissolved in methanol (5 ml) and heated to 90° C. for 40 mins. The solution was cooled to room temperature and the solvent removed by evaporation under reduced pressure. The residue was diluted with ethyl acetate (30 ml), extracted into sat. NaOH solution to give a hygroscopic solid, used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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